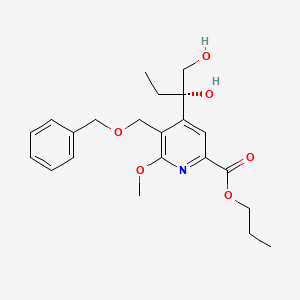
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one is an organic compound characterized by its unique furan ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C5H9NO3, and it features both amino and hydroxymethyl functional groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with dihydrofuran derivatives in the presence of catalysts. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining high purity. The use of automated systems and advanced catalysts can further enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-Amino-5-formylfuran-2(3H)-one or 3-Amino-5-carboxyfuran-2(3H)-one.
Reduction: Formation of 3-Amino-5-(hydroxymethyl)tetrahydrofuran.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in redox reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in drug design and biochemical research.
Comparación Con Compuestos Similares
3-Amino-2(3H)-furanone: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
5-Hydroxymethyl-2-furanone: Lacks the amino group, affecting its ability to form hydrogen bonds and participate in certain reactions.
3-Amino-5-methylfuran-2(3H)-one:
Uniqueness: 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one is unique due to the presence of both amino and hydroxymethyl groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
3-amino-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO3/c6-4-1-3(2-7)9-5(4)8/h3-4,7H,1-2,6H2 |
Clave InChI |
FOICHKLRYYWTFG-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C1N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


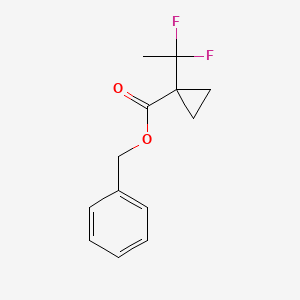
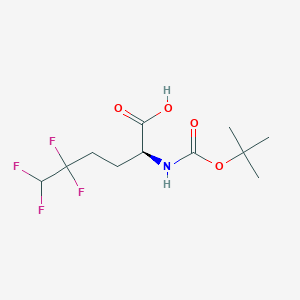
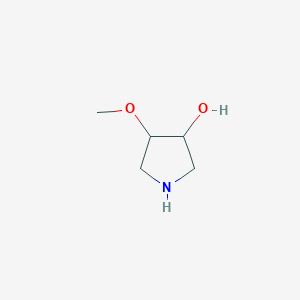


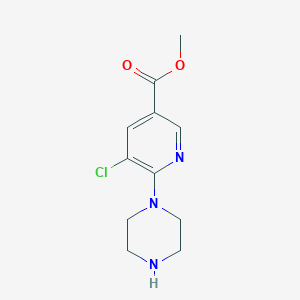
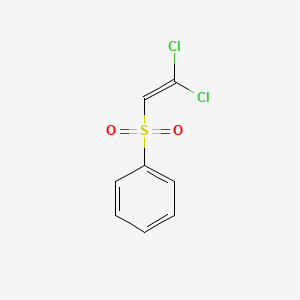
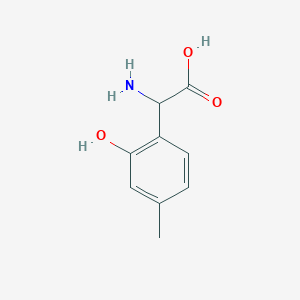
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
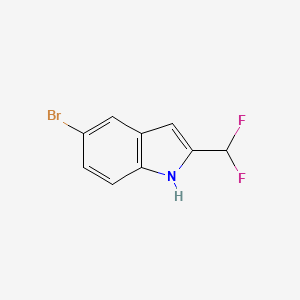
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
